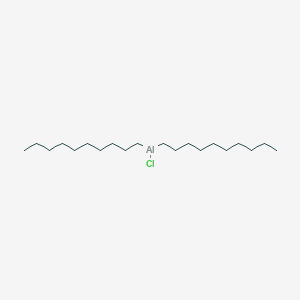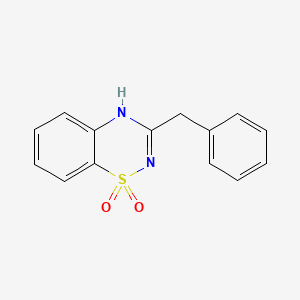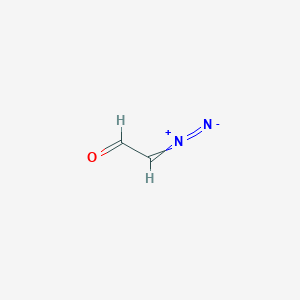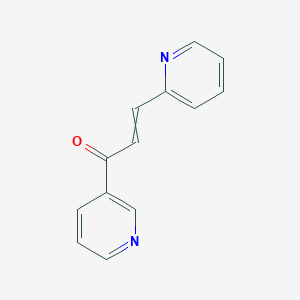![molecular formula C9H6F3N3O B14715124 4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine CAS No. 21741-99-1](/img/structure/B14715124.png)
4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which has been shown to be effective in various synthetic applications .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The exact industrial methods may vary depending on the desired purity and application of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents on the phenyl ring .
Applications De Recherche Scientifique
4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug discovery and development, particularly in designing molecules with improved efficacy and reduced side effects.
Industry: The compound is used in the production of advanced materials with specific properties, such as enhanced stability and reactivity
Mécanisme D'action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group and phenyl ring but differs in its boronic acid functional group.
4-(Trifluoromethyl)phenol: Similar in structure but contains a hydroxyl group instead of the oxadiazole ring.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a thiazole ring instead of the oxadiazole ring.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine is unique due to the combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
21741-99-1 |
|---|---|
Formule moléculaire |
C9H6F3N3O |
Poids moléculaire |
229.16 g/mol |
Nom IUPAC |
4-[2-(trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-4-2-1-3-5(6)7-8(13)15-16-14-7/h1-4H,(H2,13,15) |
Clé InChI |
UWKVIZZPNJYKBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NON=C2N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)


